molecular formula C15H13ClN2OS B2500613 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 79615-33-1

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2500613
CAS No.: 79615-33-1
M. Wt: 304.79
InChI Key: CKIFDWDNHIPOJZ-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical research reagent featuring the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry. The 2-aminothiazole core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities including antiviral, antifungal, and antimicrobial properties . Specifically, research on analogous 4-phenyl-1,3-thiazol-2-amines has identified them as promising scaffolds for the development of new antileishmanial agents. Studies have shown that these compounds exhibit activity against Leishmania amazonensis , a pathogen responsible for the cutaneous form of leishmaniasis, presenting a potential starting point for new treatments for this neglected tropical disease . The suggested mechanism of action for this class of compounds may involve targeting the S-methyl-5-thioadenosine phosphorylase enzyme, which could be explored to enhance activity and reduce potential toxic side effects . This product is intended for research purposes only, specifically for investigating new therapeutic agents against parasitic infections and for broader exploration in hit-to-lead optimization campaigns. It is supplied as a solid and should be stored as recommended. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIFDWDNHIPOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-phenoxyphenylamine with a thiazole derivative under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with a thiazole derivative. The reaction is usually carried out in the presence of hydrochloric acid and other reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can help in monitoring the quality and purity of the compound during production .

Chemical Reactions Analysis

Alkylation Reactions

The 2-amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions and outcomes vary with the electrophile:

ReagentConditionsProductYieldReference
Methyl iodideDMF, K₂CO₃, 60°C, 12 hN-Methyl-4-(4-phenoxyphenyl)thiazol-2-amine78%
Benzyl bromideTHF, DIEA, rt, 6 hN-Benzyl derivative65%
Ethylene oxideEtOH, reflux, 24 hN-Hydroxyethyl derivative52%

Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug candidates.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

ReagentConditionsProductYieldReference
Acetyl chlorideCH₂Cl₂, TEA, 0°C → rt, 2 hN-Acetyl derivative85%
Benzoyl chloridePyridine, 80°C, 4 hN-Benzoyl derivative72%
3,4,5-Trimethoxybenzoyl chlorideDMF, HOBt, HCTU, rt, 12 hAryl amide conjugate68%

Acylated derivatives show improved metabolic stability in vitro .

Cyclization and Heterocycle Formation

The thiazole core participates in cycloadditions and ring-forming reactions:

Reaction TypeReagents/ConditionsProductApplicationReference
Huisgen cycloadditionCu(I), NaN₃, DMSO, 50°C, 24 h1,2,3-Triazole-thiazole hybridAnticancer scaffolds
Thioamide formationLawesson’s reagent, toluene, refluxThioamide analogAntimicrobial agents

Triazole hybrids exhibit enhanced binding to bacterial targets (e.g., Mycobacterium tuberculosis).

Coupling Reactions

Palladium-catalyzed cross-couplings modify the phenoxyphenyl group:

ReactionCatalysts/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl-thiazole conjugate60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaN-Aryl derivatives55%

Biaryl conjugates demonstrate improved anti-tubercular activity (IC₅₀: 12–18 μM).

Electrophilic Substitution

The phenoxyphenyl ring undergoes halogenation and nitration:

ReactionReagents/ConditionsPositionProductReference
BrominationBr₂, FeBr₃, CHCl₃, 0°Cpara4-Bromo-phenoxyphenyl derivative
NitrationHNO₃/H₂SO₄, 0°CmetaNitro-substituted analog

Halogenated derivatives are intermediates for further functionalization.

Oxidation and Reduction

The amine and sulfur in the thiazole are redox-active:

ReactionReagents/ConditionsProductOutcomeReference
Oxidation (S)mCPBA, CH₂Cl₂, rtThiazole sulfoxideAltered electronic profile
Reduction (Nitro)H₂, Pd/C, EtOHAmino-phenoxyphenyl derivativeBioactivity modulation

Sulfoxidation increases polarity, affecting membrane permeability .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The 4-bromo substituent (in related analogs) reacts with amines/alkoxides via SᴺAr mechanisms.

  • Amine Reactivity : The 2-amine’s pKa (~8.5) facilitates protonation in acidic media, directing electrophilic attacks .

  • Thiazole Ring Stability : Resists ring-opening under basic conditions but undergoes acid-catalyzed hydrolysis at high temperatures.

Scientific Research Applications

Antimicrobial Activity

Recent research has highlighted the compound's efficacy against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. Studies indicate that 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride exhibits moderate to good activity against this pathogen, making it a candidate for further development as an anti-tubercular agent. The compound's structural characteristics allow it to interact with specific biological targets involved in bacterial metabolism, potentially inhibiting essential enzymatic pathways necessary for bacterial growth and replication.

Case Study: Anti-Tubercular Properties

  • Study Focus : Investigating the compound's effectiveness against Mycobacterium tuberculosis.
  • Findings : Moderate to good efficacy observed, suggesting potential as a lead compound for anti-tubercular drug development.

Antileishmanial Activity

Another promising application of this compound is its potential as an antileishmanial agent. Research has demonstrated that derivatives of 4-phenyl-1,3-thiazol-2-amines can serve as scaffolds for developing new treatments against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. The biological screening of these compounds showed significant activity against Leishmania amazonensis, indicating their potential as new therapeutic agents .

Case Study: Antileishmanial Screening

  • Study Focus : Synthesis and biological evaluation of thiazole derivatives against Leishmania amazonensis.
  • Findings : Identified several active compounds with potential for further development into antileishmanial therapies.

Case Study: AChE Inhibitory Activity

  • Study Focus : Exploring thiazole derivatives as AChE inhibitors.
  • Findings : Some derivatives exhibited strong inhibitory activity, suggesting a pathway for developing Alzheimer's treatments.

Structural and Synthetic Versatility

The synthesis of this compound has been documented through various synthetic routes that emphasize the versatility of thiazole chemistry in drug development. The ability to modify the thiazole ring and its substituents allows for the creation of derivatives with enhanced pharmacological properties. This adaptability is crucial for optimizing drug efficacy and selectivity against target pathogens or diseases .

Comparative Analysis of Related Compounds

To contextualize the significance of this compound within its class, a comparison with structurally similar compounds is provided:

Compound NameStructure TypeNotable Activity
4-(4-methoxyphenyl)-1,3-thiazol-2-amineThiazole derivativeAntimicrobial activity
2-amino-6-thiocyanatobenzothiazoleBenzothiazole derivativeAnti-tubercular properties
5-(4-chlorophenyl)-1,3-thiazol-2-amineThiazole derivativeAntimicrobial effects

This table illustrates how variations in the phenyl substitution pattern can influence the biological activity and binding affinity towards bacterial targets.

Mechanism of Action

The mechanism of action of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, activities, and applications of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride and related compounds:

Compound Name Substituents on Thiazole Ring Pharmacological Activity/Application Key Findings/Data
This compound 4-phenoxyphenyl, 2-amine (HCl salt) Not explicitly stated (inference: CNS/anticancer) Phenoxy group enhances lipophilicity; HCl salt improves bioavailability.
SSR125543A 2-Chloro-4-methoxy-5-methylphenyl, propargyl, cyclopropyl groups CRF1 receptor antagonist IC50 = 3.0 nM (cAMP assay); oral efficacy (ID50 = 5 mg/kg in rats) .
TH-644 3-Fluoro-4-methoxyphenyl, 4-phenoxyphenyl Osteoclast inhibition, PGE2 reduction 50% reduction in TRAP+ osteoclasts at 10 μM; anti-inflammatory potential .
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride 4-Chlorophenyl, naphthylamine Undisclosed (structural analog) Chlorine enhances electrophilicity; naphthyl group may hinder membrane permeability.
Dye intermediates (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 4-Methoxyphenyl, 4-bromophenyl Reactive dyes for nylon fabrics λmax 500 nm (methoxy), 480 nm (bromo); fixation efficiency up to 68% .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Chlorine (in SSR125543A and 4-(4-chlorophenyl) analog) increases electrophilicity, favoring interactions with nucleophilic residues in targets like CRF1 receptors .
  • Bulk and Conformational Effects :
    • Naphthylamine (in 4-(4-chlorophenyl)-N-(naphthalen-1-yl)...) introduces steric bulk, which may reduce solubility but improve selectivity for hydrophobic binding pockets .
    • Propargyl and cyclopropyl groups (in SSR125543A) enhance metabolic stability and CNS penetration .
  • Salt Forms :
    • Hydrochloride salts (target compound, SSR125543A) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activities of this compound, supported by recent research findings and case studies.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Thiazole derivatives generally exert their effects through:

  • Enzyme Inhibition : They may inhibit key enzymes involved in inflammatory processes or microbial growth.
  • Receptor Modulation : The compounds can block or stimulate specific receptors, influencing cellular responses.
  • Cellular Effects : They can induce apoptosis in cancer cells or modulate immune responses.

These mechanisms contribute to the compound's potential as an anti-inflammatory and antimicrobial agent .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The compound's mechanism involves targeting bacterial topoisomerases, which are crucial for DNA replication .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation. In vitro studies demonstrated that it significantly reduced PGE2 production in human gingival fibroblasts stimulated by IL-1β. In vivo experiments showed a 46% reduction in alveolar bone loss in models of experimental periodontitis when treated with related aminothiazoles . This suggests potential applications in treating chronic inflammatory diseases.

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer effects. They may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies indicate that this compound can inhibit the proliferation of several cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 0.012 μg/mL, showcasing its potential as a strong antibacterial agent .

Study 2: Anti-inflammatory Action

In a controlled study on inflammation-induced bone resorption using ligature-induced periodontitis models in rats, treatment with aminothiazoles led to significant reductions in inflammation markers without systemic side effects. This highlights the compound's localized anti-inflammatory action and potential therapeutic benefits for periodontal diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC against S. aureus: 0.012 μg/mL
Anti-inflammatoryReduced PGE2 production by 46%
AnticancerInhibited proliferation in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in solvents like ethanol or dichloromethane.
  • Coupling reactions : Suzuki-Miyaura cross-coupling may be employed to introduce the phenoxyphenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Salt formation : Hydrochloride salt generation via treatment with HCl in anhydrous ether or methanol.
  • Critical parameters include temperature control (±2°C), solvent purity (DMF or DCM), and catalyst-to-substrate ratios (1:10–1:20 mol%) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm), thiazole protons (δ 7.1–7.5 ppm), and amine protons (δ 5.5–6.0 ppm).
  • IR : Stretching vibrations for C=N (1640–1620 cm⁻¹), C-S (680–620 cm⁻¹), and NH₂ (3400–3300 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 254 nm UV detection to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallography data for this compound?

  • Methodological Answer :

  • X-ray refinement : Use SHELX software (e.g., SHELXL) to refine crystal structures, adjusting parameters like thermal displacement factors and occupancy rates. Validate against experimental data (e.g., R-factor < 0.05) .
  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S: ~1.74 Å) with crystallographic data. Discrepancies >0.05 Å suggest model inaccuracies or solvent effects .
  • Twinning analysis : For ambiguous diffraction patterns (e.g., monoclinic P2₁ space group), apply twin-law refinement in PLATON to deconvolute overlapping reflections .

Q. What in vitro assays are suitable for evaluating its receptor binding affinity and selectivity?

  • Methodological Answer :

  • CRF Receptor Antagonism : Use HEK-293 cells expressing human CRF₁ receptors. Measure cAMP inhibition via ELISA (IC₅₀: 3–10 nM) and compare with CRF₂α receptors to confirm selectivity (>1000-fold) .
  • ACTH Secretion Assay : In AtT-20 pituitary cells, quantify ACTH release via radioimmunoassay after CRF stimulation (IC₅₀: ~3 nM) .
  • Off-target screening : Test at 10 µM against a panel of 74 receptors/channels (e.g., Cerep assays) to rule out non-specific interactions .

Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via LC-MS; >90% recovery at pH 7.4 indicates suitability for in vivo studies .
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4 hours) to measure unbound fraction. A high binding ratio (>95%) may limit bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Calculate half-life (t₁/₂) using LC-MS/MS; t₁/₂ >60 minutes suggests favorable metabolic stability .

Data Interpretation and Optimization

Q. What strategies mitigate low yields in the final hydrochloride salt formation?

  • Methodological Answer :

  • Counterion exchange : Precipitate the free base with NaOH (1M), then treat with HCl gas in anhydrous ether to enhance crystallinity.
  • Solvent optimization : Use methanol/ethyl acetate (1:3 v/v) for recrystallization, achieving >85% yield with purity >99% (HPLC) .

Q. How can researchers address discrepancies in biological activity between structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., 4-phenoxyphenyl vs. 4-chlorophenyl) on CRF₁ receptor binding using molecular docking (AutoDock Vina). Correlate with IC₅₀ values to identify critical pharmacophores .
  • Crystallographic Overlay : Superimpose analogs’ crystal structures (e.g., CCDC entries) to detect conformational differences in the thiazole ring or amine orientation .

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